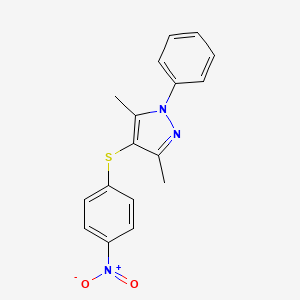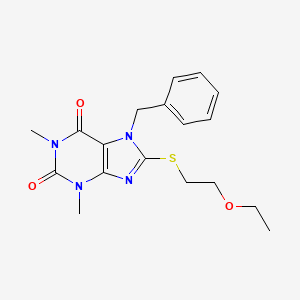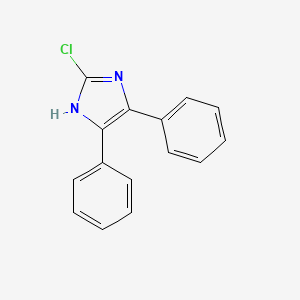
6-Hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of coumarin derivatives has been a subject of interest for many organic and pharmaceutical chemists . In one procedure, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded a series of coumarin-derived azolyl ethanols .Molecular Structure Analysis
The molecular structure of coumarin derivatives like “6-Hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one” involves a set of strong hydrogen bonds with different acceptor oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving coumarin derivatives have been studied extensively . For instance, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions led to a series of coumarin-derived azolyl ethanols .Aplicaciones Científicas De Investigación
Green Synthesis Approaches
Researchers have developed environmentally friendly synthesis methods for compounds containing the chromene core, including 6-Hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one derivatives. A notable approach is the morpholine catalyzed one-pot multicomponent synthesis of dihydropyrano[c]chromene compounds in water. This method highlights the benefits of reducing the use of hazardous solvents, achieving good yields under mild conditions, and lowering costs (Heravi, Zakeri, & Mohammadi, 2011).
Physicochemical Characterization
The compound has been the subject of combined experimental and theoretical studies to understand its structural and physicochemical properties. For instance, the FTIR, UV–Vis, and NMR spectra of 4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one have been recorded and analyzed using Hartree–Fock (HF) and density functional theory (DFT). These studies provide a comprehensive insight into the molecule’s geometry, vibrational frequencies, and electronic properties, facilitating its application in various scientific domains (Priyanka, Srivastava, & Katiyar, 2016).
Synthetic Utility in Medicinal Chemistry
The synthetic versatility of 6-Hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one derivatives has been leveraged in the synthesis of potential therapeutic agents. For example, the synthesis of 1,4-Dihydroquinolines and 4H-Chromenes through organocatalytic domino reactions demonstrates the compound's utility in generating structurally diverse molecules with potential biological activity. Such methodologies underscore the role of these derivatives in the development of new drugs and pharmacological agents (Wang et al., 2020).
Applications in Drug Development
The compound and its derivatives have been investigated as key intermediates in the synthesis of DNA-dependent protein kinase inhibitors, highlighting its importance in developing treatments for conditions associated with DNA damage and repair mechanisms. Notably, the judicious application of protecting groups in the synthesis of these intermediates has led to improved methods for generating such inhibitors, illustrating the compound's contribution to advancing therapeutic research (Rodriguez Aristegui et al., 2006).
Mecanismo De Acción
Direcciones Futuras
The future directions in the study of “6-Hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one” and other coumarin derivatives involve further exploration of their synthesis methods, biological properties, and potential applications . There is considerable interest in developing new coumarin derivatives with enhanced biological properties .
Propiedades
IUPAC Name |
6-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-11-1-2-13-12(8-11)10(7-14(17)19-13)9-15-3-5-18-6-4-15/h1-2,7-8,16H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLPJSNXLYKTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)OC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646402 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-Cyano-N-cyclopropyl-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2536027.png)

![2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2536033.png)
![2-[(3-Bromo-4-methylanilino)methyl]benzenol](/img/structure/B2536034.png)
![5-Bromo-2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2536035.png)
![Methyl 2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2536036.png)



![1-(3-bromophenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2536042.png)

![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride](/img/structure/B2536045.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea](/img/structure/B2536046.png)